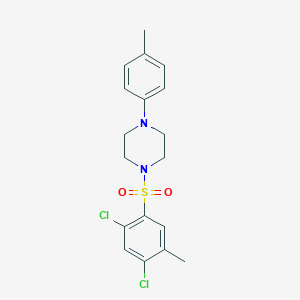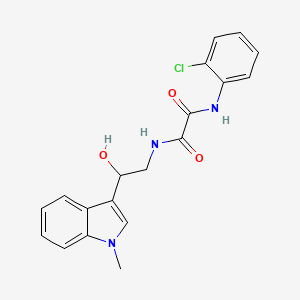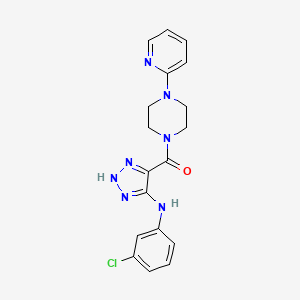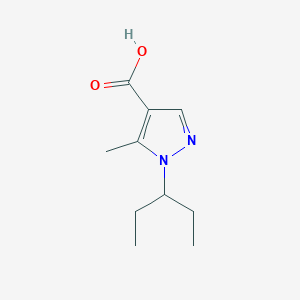![molecular formula C26H30N6O3S B2959028 1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-30-8](/img/structure/B2959028.png)
1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This process is part of a broader category of synthetic methods that include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Scientific Research Applications
Synthesis and Characterization
Triazoloquinazoline derivatives have been synthesized through various chemical reactions, illustrating the chemical versatility and potential for diverse applications of these compounds. For instance, novel benzothiazole-based triazoloquinazoline derivatives have been synthesized and evaluated for their biological activities, indicating their potential in therapeutic applications beyond the scope of direct pharmaceutical use (Gadhave & Kuchekar, 2020). Additionally, the synthesis of triazoloquinazoline derivatives involving reactions with isocyanates shows the chemical flexibility and the range of possible modifications to enhance specific properties (J. Chern et al., 1988).
Biological Evaluation and Potential Applications
Several studies have explored the biological activities of triazoloquinazoline derivatives, shedding light on their potential applications in various fields of research. A study on the design, synthesis, and biological evaluation of benzothiazole-based triazoloquinazoline derivatives revealed their significant antioxidant and antibacterial activities, suggesting their use in developing new antimicrobial agents (Gadhave & Kuchekar, 2020). This indicates the compound's potential in research areas focused on addressing oxidative stress-related conditions and infectious diseases.
Furthermore, triazoloquinazoline compounds have been investigated for their antitumor activities, with specific derivatives showing significant activity against Ehrlich ascites carcinoma tumor cells, highlighting the potential for cancer research applications (Ghorab et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 1-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites . This binding inhibits the kinase activity of these proteins, thereby preventing the phosphorylation events that would normally trigger downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
By inhibiting c-Met and VEGFR-2, the compound affects several biochemical pathways. The most significant of these is the PI3K/AKT pathway , a key regulator of cell survival and proliferation . Inhibition of this pathway can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have shown satisfactory activity compared with lead compounds
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . For instance, it has shown to inhibit the growth of A549 cells in a dose-dependent manner, and induce late apoptosis of these cells . Its intervention on intracellular c-Met signaling of A549 cells was verified by the result of Western blot .
Properties
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3S/c1-16(2)14-31-24(35)20-11-10-19(23(34)28-17(3)4)12-21(20)32-25(31)29-30-26(32)36-15-22(33)27-13-18-8-6-5-7-9-18/h5-12,16-17H,13-15H2,1-4H3,(H,27,33)(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGJLTGQUFMFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2958950.png)






![5-fluoro-3-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2958961.png)



![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)
